N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClF3N4O4 and its molecular weight is 484.86. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging Applications
One prominent application of related chemical structures is in the development of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET (Positron Emission Tomography). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a structural resemblance with the compound , have been reported as selective ligands. A specific compound, DPA-714, was designed with a fluorine atom to allow labeling with fluorine-18, facilitating in vivo imaging using PET. This application underscores the compound's relevance in advancing neuroimaging techniques to study brain disorders and inflammation (Dollé et al., 2008).
Pharmacological Applications
Another research avenue explores the compound's pharmacological applications. For instance, molecules within this structural class have been evaluated for their potential as anti-inflammatory and analgesic agents. This involves synthesizing novel derivatives and assessing their biological activities, thereby contributing valuable insights into the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds structurally related to the one specified have been synthesized and tested for their anticancer activities. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were evaluated for their in vitro cytotoxic activities against a panel of 60 cancer cell lines, highlighting the compound's potential utility in cancer research and therapy development (Al-Sanea et al., 2020).
Antimicrobial Activity
Research has also been directed towards evaluating the antimicrobial efficacy of related compounds. Novel heterocyclic compounds having a sulfamido moiety were synthesized and assessed for their antibacterial and antifungal activities, indicating potential applications in addressing microbial resistance and developing new antimicrobial agents (Nunna et al., 2014).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O4/c1-4-11-9-26-18-16(17(11)33-5-2)19(31)29(20(32)28(18)3)10-15(30)27-14-8-12(21(23,24)25)6-7-13(14)22/h6-9H,4-5,10H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQNSPAYHGZTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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